molecular formula C21H19NO4 B11318069 Propan-2-yl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Propan-2-yl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11318069
M. Wt: 349.4 g/mol
InChI Key: OTBPHJNKRPQWAU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxepine ring fused with a benzoate moiety, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized benzoxepine derivatives.

    Reduction: Reduced amido-benzoxepine derivatives.

    Substitution: Substituted benzoxepine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: A similar compound with a methoxy group on the benzoxepine ring, which may exhibit different biological activities and properties.

    BENZOXEPINE-1,2,3-TRIAZOLE HYBRIDS: Compounds that combine benzoxepine with triazole moieties, showing potential as antibacterial and anticancer agents.

Uniqueness

PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, such as the presence of the isopropyl ester and the amido linkage, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

propan-2-yl 4-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C21H19NO4/c1-14(2)26-21(24)15-7-9-18(10-8-15)22-20(23)17-11-12-25-19-6-4-3-5-16(19)13-17/h3-14H,1-2H3,(H,22,23)

InChI Key

OTBPHJNKRPQWAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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